molecular formula C12H9F2N3O2 B11792128 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B11792128
M. Wt: 265.22 g/mol
InChI Key: BLQJMIADVKSFIA-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluoroaniline with a suitable pyrazole derivative in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the imidazo[1,2-b]pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazo and pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H9F2N3O2

Molecular Weight

265.22 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C12H9F2N3O2/c13-7-1-6(2-8(14)3-7)10-5-17-11(16-10)9(4-15-17)12(18)19/h1-4,10,16H,5H2,(H,18,19)

InChI Key

BLQJMIADVKSFIA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=NN21)C(=O)O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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